Product packaging for 2-Propenal, 2-[(phenylmethoxy)methyl]-(Cat. No.:CAS No. 134477-75-1)

2-Propenal, 2-[(phenylmethoxy)methyl]-

Cat. No.: B14268573
CAS No.: 134477-75-1
M. Wt: 176.21 g/mol
InChI Key: NRFSKDSNWWTEJH-UHFFFAOYSA-N
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Description

2-Propenal, 2-[(phenylmethoxy)methyl]- is a chemical compound offered for research and development purposes. This product is intended for use in laboratory and manufacturing settings only. It is strictly designated as "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers value this compound for its alpha, beta-unsaturated aldehyde functional group, which makes it a versatile electrophilic building block in organic synthesis. Its molecular structure, featuring a propenal backbone and a phenylmethoxy substituent, suggests potential applications in the synthesis of more complex molecules, potentially serving as an intermediate for pharmaceuticals, agrochemicals, or polymer science. The benzyl-protected oxygen group can offer specific reactivity and selectivity in multi-step synthetic routes. Researchers are advised to consult relevant scientific literature for detailed protocols on its handling and application. Proper safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, must always be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B14268573 2-Propenal, 2-[(phenylmethoxy)methyl]- CAS No. 134477-75-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134477-75-1

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-(phenylmethoxymethyl)prop-2-enal

InChI

InChI=1S/C11H12O2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-7H,1,8-9H2

InChI Key

NRFSKDSNWWTEJH-UHFFFAOYSA-N

Canonical SMILES

C=C(COCC1=CC=CC=C1)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Propenal, 2 Phenylmethoxy Methyl

De Novo Synthetic Routes to 2-Propenal, 2-[(phenylmethoxy)methyl]-

De novo synthesis in this context refers to the construction of the target molecule from simpler, more readily available chemical precursors.

Strategies Involving Carbonyl Condensation Reactions

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation and a primary method for synthesizing α,β-unsaturated carbonyl compounds. wikipedia.org A plausible and direct route to 2-Propenal, 2-[(phenylmethoxy)methyl]- involves a crossed-aldol or Mannich-type reaction between an aldehyde bearing the benzyloxymethyl group and an activated one-carbon aldehyde equivalent, typically formaldehyde (B43269). wikipedia.orgquora.com

The key precursor for this strategy is 3-(phenylmethoxy)propanal. The reaction proceeds via the formation of an enolate from 3-(phenylmethoxy)propanal, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration of the β-hydroxy aldehyde intermediate yields the target α-(benzyloxymethyl) acrolein. This type of α-methylenation of aldehydes using formaldehyde is often facilitated by a combination of a secondary amine and a weak acid co-catalyst. researchgate.net The reaction is driven by the formation of the conjugated π-system.

Reaction Step Description Typical Reagents and Conditions Reference
Enolate FormationDeprotonation at the α-carbon of the precursor aldehyde.Base (e.g., NaOH, LDA) or amine catalyst (e.g., Pyrrolidine, Proline). wikipedia.org
C-C Bond FormationNucleophilic attack of the enolate on formaldehyde.Formaldehyde (or Paraformaldehyde) as the electrophile. quora.comresearchgate.net
DehydrationElimination of a water molecule to form the C=C double bond.Acid or base catalysis, often with heating. wikipedia.org

Routes via Olefination and Functionalization of Precursors

An alternative to condensation reactions is the construction of the carbon-carbon double bond through olefination reactions, such as the Wittig reaction. However, this would require a more complex α-keto-aldehyde precursor. A more practical approach involves the functionalization of a pre-existing three-carbon framework.

A robust strategy is the oxidation of the corresponding allylic alcohol, 2-(benzyloxymethyl)prop-2-en-1-ol. This precursor can be synthesized through various methods, including the protection of one of the primary hydroxyl groups of 2-methylenepropane-1,3-diol, followed by benzylation. The selective oxidation of the primary allylic alcohol to the aldehyde can be achieved with high chemoselectivity, avoiding over-oxidation to the carboxylic acid or reaction with the double bond.

Oxidizing Agent Description Typical Conditions Reference
Manganese Dioxide (MnO₂)A mild oxidant highly selective for allylic and benzylic alcohols.Stirring in a chlorinated solvent (e.g., CH₂Cl₂, CHCl₃) at room temperature. imperial.ac.uk
Pyridinium Chlorochromate (PCC)A versatile and reliable reagent for oxidizing primary alcohols to aldehydes.Used in dichloromethane (B109758) (CH₂Cl₂) with a buffer like sodium acetate. imperial.ac.uk
Swern OxidationUtilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.Cryogenic temperatures (-78 °C), followed by addition of a hindered base (e.g., Triethylamine). imperial.ac.uk

Stereocontrolled and Enantioselective Synthetic Approaches to Analogs of 2-Propenal, 2-[(phenylmethoxy)methyl]-

While the target molecule is achiral, the methodologies described below are crucial for the synthesis of chiral analogs, where stereocenters are introduced adjacent to or as part of the propenal framework. Such chiral building blocks are of high value in asymmetric synthesis.

Chiral Auxiliary Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org This strategy can be applied to create chiral analogs of 2-Propenal, 2-[(phenylmethoxy)methyl]- through diastereoselective alkylation or aldol reactions.

For example, an Evans' oxazolidinone auxiliary can be acylated with propionyl chloride. wikipedia.org The resulting imide can be deprotonated to form a chiral (Z)-enolate, which can then be diastereoselectively functionalized at the α-position with a benzyloxymethylating agent. Subsequent transformation, including reduction and oxidation, followed by cleavage of the auxiliary, would yield a chiral α-(benzyloxymethyl) aldehyde analog.

Chiral Auxiliary Controlling Reaction Type Key Features Reference
Evans' OxazolidinonesAldol reactions, AlkylationsPredictable stereocontrol via chelation with a Lewis acid, forming specific enolates. wikipedia.org
Pseudoephedrine AmidesAlkylationsForms rigid metal chelates that block one face of the enolate, directing electrophilic attack. wikipedia.org
SAMP/RAMP HydrazonesAlkylations, Conjugate AdditionsForms metallated hydrazones (azaenolates) that react with high diastereoselectivity. wikipedia.org

Asymmetric Organocatalytic and Metal-Catalyzed Methods

Asymmetric catalysis offers a more atom-economical approach to enantiomerically enriched products by using a small amount of a chiral catalyst. chemrxiv.org

Organocatalysis: Chiral secondary amines, such as proline and its derivatives (e.g., Jørgensen-Hayashi catalyst), are powerful organocatalysts for the α-functionalization of aldehydes. nih.gov These catalysts operate via the formation of a nucleophilic enamine intermediate from the aldehyde substrate. The chiral environment of the catalyst then directs the approach of an electrophile, leading to the enantioselective formation of the α-substituted product. nih.gov This methodology could be applied to the asymmetric α-hydroxymethylation (using formaldehyde) or other α-alkylation reactions of a suitable aldehyde precursor to generate chiral analogs. mdpi.comnih.gov

Metal Catalysis: Transition metal complexes with chiral ligands are widely used for a vast array of asymmetric transformations. nih.govrsc.org For the synthesis of chiral analogs, a palladium-catalyzed asymmetric allylic alkylation (AAA) could be envisioned. In this scenario, a prochiral allylic substrate could react with a benzyloxymethyl nucleophile in the presence of a chiral palladium catalyst to install the key substituent with high enantioselectivity.

Catalytic System Catalyst Type Proposed Application for Analog Synthesis Reference
OrganocatalysisChiral Amines (e.g., Proline derivatives)Enantioselective α-functionalization of an aldehyde with a benzyloxymethyl electrophile. nih.govmdpi.com
OrganocatalysisChiral Phosphoric AcidsActivation of electrophiles for reaction with enamine or enolate intermediates. nih.gov
Metal CatalysisPd-complexes with Chiral Ligands (e.g., Trost ligand)Asymmetric allylic alkylation to introduce the benzyloxymethyl group stereoselectively. mdpi.com
Metal CatalysisRh-complexes with Chiral Ligands (e.g., BINAP)Asymmetric hydrogenation of a tetrasubstituted alkene precursor to set a chiral center. nih.govrsc.org

Functional Group Interconversions and Protecting Group Strategies in Synthesis

The strategic manipulation of functional groups and the use of protecting groups are fundamental to the successful execution of a multi-step synthesis. imperial.ac.ukorganic-chemistry.org

Functional Group Interconversions (FGI): FGI refers to the conversion of one functional group into another. imperial.ac.uk In the context of synthesizing 2-Propenal, 2-[(phenylmethoxy)methyl]-, the most critical FGI is the oxidation of the corresponding primary allylic alcohol, as detailed in section 2.1.2. Another relevant transformation is the partial reduction of an ester or other carboxylic acid derivative. For instance, the ester group of ethyl 2-(benzyloxymethyl)propenoate can be selectively reduced to the aldehyde using a sterically hindered hydride reagent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Protecting Group Strategies: A protecting group temporarily masks a reactive functional group to prevent it from reacting in subsequent steps. wikipedia.org The target molecule itself contains a benzyl (B1604629) (Bn) ether, which serves as a common and robust protecting group for the hydroxymethyl moiety. The benzyl group is typically installed via a Williamson ether synthesis (e.g., using sodium hydride and benzyl bromide) and is stable to a wide range of non-reductive conditions, including many oxidizing and basic reagents. wikipedia.org

In a synthetic sequence, it may be necessary to protect other functional groups. For instance, if a precursor contains an aldehyde that must be preserved during a separate transformation (like a Grignard reaction elsewhere in the molecule), it could be protected as an acetal (B89532) (e.g., by reacting with ethylene (B1197577) glycol). This acetal is stable to nucleophiles and bases but can be easily removed with aqueous acid. The ability to selectively remove one protecting group in the presence of another (orthogonal protection) is a key strategy in complex synthesis. organic-chemistry.orgwikipedia.org For example, a silyl (B83357) ether could be cleaved with fluoride (B91410) ions without affecting the benzyl ether, which in turn can be removed by catalytic hydrogenolysis. wikipedia.org

Functional Group Protecting Group Installation Reagents Cleavage Conditions Orthogonality Note
Alcohol (-OH)Benzyl (Bn)NaH, Benzyl Bromide (BnBr)H₂, Pd/C (Hydrogenolysis)Cleaved under reductive conditions; stable to acid/base.
Alcohol (-OH)tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, ImidazoleTetrabutylammonium fluoride (TBAF)Cleaved by fluoride; stable to hydrogenolysis.
Aldehyde (-CHO)Acetal (e.g., 1,3-Dioxolane)Ethylene Glycol, Acid catalystAqueous Acid (e.g., HCl aq.)Cleaved by acid; stable to bases, nucleophiles, and hydrides.

Exploration of Sustainable and Atom-Economical Synthetic Pathways

One promising avenue for a more sustainable synthesis of 2-Propenal, 2-[(phenylmethoxy)methyl]- is the catalytic aerobic oxidation of the corresponding allylic alcohol, 2-[(phenylmethoxy)methyl]prop-2-en-1-ol. Traditional oxidation methods often rely on stoichiometric oxidants like chromium or manganese reagents, which generate significant amounts of toxic waste. researchgate.net In contrast, aerobic oxidation utilizes molecular oxygen as the terminal oxidant, with water as the only byproduct, representing a significantly greener alternative. gssrr.org Research into various catalyst systems, including those based on transition metals like nickel, has shown high selectivity for the oxidation of allylic alcohols to α,β-unsaturated aldehydes under mild conditions. gssrr.org The development of a heterogeneous catalyst for this transformation would further enhance sustainability by allowing for easy separation and recycling of the catalyst. rsc.org

From an atom economy perspective, addition and isomerization reactions are inherently more efficient than substitution or elimination reactions, as they incorporate all or most of the atoms from the reactants into the final product. jk-sci.comprimescholars.com A potential atom-economical approach to 2-Propenal, 2-[(phenylmethoxy)methyl]- could involve a catalyzed addition of a functional group to a simpler acrolein derivative. While less direct, exploring tandem or one-pot reactions that combine several synthetic steps without isolating intermediates can also significantly improve process efficiency and reduce waste. rsc.orgrsc.org For instance, a tandem reaction sequence that forms the key C-C bonds and installs the desired functionality in a single operation would be a significant step towards a more atom-economical synthesis.

To illustrate the potential benefits of these approaches, the following table compares a hypothetical traditional synthesis with a potential sustainable alternative:

FeatureTraditional Pathway (e.g., Wittig Reaction)Sustainable Pathway (e.g., Catalytic Aerobic Oxidation)
Starting Material Organophosphorus ylide, Benzyloxyacetaldehyde2-[(phenylmethoxy)methyl]prop-2-en-1-ol
Oxidant Not applicableMolecular Oxygen (from air)
Byproducts Triphenylphosphine oxideWater
Solvents Often anhydrous organic solventsPotentially water or green solvents
Catalyst Stoichiometric reagentRecyclable heterogeneous or biocatalyst
Atom Economy Moderate to lowHigh

This comparative analysis highlights the significant advantages of exploring and implementing sustainable and atom-economical principles in the synthesis of 2-Propenal, 2-[(phenylmethoxy)methyl]-. Future research in this area will likely focus on the development of novel catalysts, biocatalytic systems, and process intensification strategies to realize these benefits in practice.

Mechanistic Investigations and Reactivity Profiles of 2 Propenal, 2 Phenylmethoxy Methyl

Electronic and Steric Influence of the Phenylmethoxymethyl Substituent on Reactivity

The reactivity of the acrolein core in 2-Propenal, 2-[(phenylmethoxy)methyl]- is modulated by the electronic and steric properties of the 2-[(phenylmethoxy)methyl]- substituent. Electronically, the ether oxygen in the benzyloxymethyl group can exert a weak electron-donating inductive effect (-I) and a lone pair resonance effect (+M). However, due to the separation by a methylene (B1212753) group, the direct resonance effect on the α,β-unsaturated system is negligible. The primary electronic influence is therefore a weak deactivating inductive effect from the oxygen atom, which may slightly reduce the electrophilicity of the β-carbon compared to unsubstituted acrolein.

Sterically, the bulky phenylmethoxymethyl group at the α-position is expected to play a more significant role. This group can hinder the approach of nucleophiles to the β-carbon and dienes to the double bond in cycloaddition reactions. The steric hindrance would influence the facial selectivity of incoming reactants, potentially leading to higher diastereoselectivity in certain reactions compared to less substituted acroleins. The conformational flexibility of the benzyloxy group could also play a role in directing the stereochemical outcome of reactions.

Cycloaddition Reactions: Scope, Diastereoselectivity, and Enantioselectivity

Diels-Alder Reactions with Varied Diene Partners

The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene to a dienophile. In the case of 2-Propenal, 2-[(phenylmethoxy)methyl]-, it acts as the dienophile. The success and stereochemical outcome of these reactions would depend on the nature of the diene partner and the reaction conditions.

Thermal and High-Pressure Diels-Alder Processes

Thermal Diels-Alder reactions of 2-Propenal, 2-[(phenylmethoxy)methyl]- would likely require elevated temperatures to overcome the activation barrier. The steric bulk of the α-substituent might necessitate more forcing conditions compared to acrolein. High-pressure conditions could be employed to accelerate the reaction and potentially improve yields and selectivities, particularly for less reactive dienes. High pressure can favor the formation of the more compact transition state of the cycloaddition.

Data on specific thermal and high-pressure Diels-Alder reactions for this compound is not available in the reviewed literature.

Lewis Acid Catalyzed Diels-Alder Reactions

Lewis acids are known to catalyze Diels-Alder reactions by coordinating to the carbonyl oxygen of the dienophile. This coordination lowers the energy of the dienophile's LUMO, accelerating the reaction and often enhancing its regioselectivity and stereoselectivity. For 2-Propenal, 2-[(phenylmethoxy)methyl]-, coordination of a Lewis acid to the aldehyde would increase its reactivity towards dienes. The bulky α-substituent, in conjunction with the Lewis acid, could create a highly organized transition state, potentially leading to high levels of diastereoselectivity.

Table 1: Hypothetical Lewis Acid Catalyzed Diels-Alder Reaction (This table is illustrative and not based on reported experimental data)

Diene Lewis Acid Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (endo:exo)
Cyclopentadiene TiCl₄ CH₂Cl₂ -78 - -
Isoprene Et₂AlCl Toluene -40 - -
Organocatalytic Asymmetric Diels-Alder Reactions

Asymmetric organocatalysis, particularly using chiral secondary amines (e.g., MacMillan catalysts), is a powerful tool for the enantioselective Diels-Alder reaction of α,β-unsaturated aldehydes. The catalyst forms a chiral iminium ion intermediate with the dienophile, which then reacts with the diene in a highly stereocontrolled manner. The application of this methodology to 2-Propenal, 2-[(phenylmethoxy)methyl]- could potentially afford chiral cyclohexene (B86901) derivatives with high enantioselectivity. The steric and electronic nature of the benzyloxymethyl group would be a critical factor in determining the efficiency and stereochemical outcome of such reactions.

Table 2: Hypothetical Organocatalytic Asymmetric Diels-Alder Reaction (This table is illustrative and not based on reported experimental data)

Diene Organocatalyst Solvent Temperature (°C) Yield (%) Enantiomeric Excess (ee, %)
1,3-Cyclohexadiene (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine CH₃CN -20 - -
Intramolecular and Domino Diels-Alder Sequences

If the diene moiety is tethered to the 2-Propenal, 2-[(phenylmethoxy)methyl]- core, an intramolecular Diels-Alder (IMDA) reaction could be possible, leading to the formation of bicyclic or polycyclic systems. The length and nature of the tether would be crucial in controlling the feasibility and stereochemical outcome of the cyclization. Domino reactions involving an initial Diels-Alder cycloaddition followed by subsequent transformations could also be envisioned, offering a route to complex molecular architectures in a single operation.

Specific examples of intramolecular or domino Diels-Alder sequences involving 2-Propenal, 2-[(phenylmethoxy)methyl]- have not been reported in the surveyed literature.

Hetero-Diels-Alder Reactions Involving Carbonyl and Vinyl Groups

The electron-deficient nature of the α,β-unsaturated aldehyde system in 2-Propenal, 2-[(phenylmethoxy)methyl]- makes it a potential candidate for hetero-Diels-Alder reactions. In these [4+2] cycloadditions, the compound can act as either the dienophile or the diene component, depending on the reaction partner.

When reacting with an electron-rich diene, the vinyl group of 2-Propenal, 2-[(phenylmethoxy)methyl]- would be expected to serve as the dienophile. The electron-withdrawing aldehyde group activates the double bond for this type of transformation. The reaction would lead to the formation of a six-membered ring, incorporating the diene and the vinyl group of the propenal derivative.

Alternatively, the conjugated system of 2-Propenal, 2-[(phenylmethoxy)methyl]- can itself act as a heterodienophile, where the carbonyl group participates in the cycloaddition. This is particularly common in reactions with electron-rich alkenes. youtube.com The outcome of such a reaction would be a dihydropyran ring, a structural motif present in many natural products. illinois.edu The regioselectivity of these reactions is guided by frontier molecular orbital interactions. wustl.edu

Reaction Type Role of 2-Propenal, 2-[(phenylmethoxy)methyl]- Expected Product
Reaction with electron-rich dieneDienophile (vinyl group)Substituted cyclohexene
Reaction with electron-rich alkeneHeterodiene (carbonyl group)Substituted dihydropyran

[3+2] and Other Higher-Order Cycloaddition Pathways

Beyond the [4+2] cycloadditions, the double bond in 2-Propenal, 2-[(phenylmethoxy)methyl]- is also susceptible to [3+2] cycloadditions, also known as dipolar cycloadditions. libretexts.org These reactions involve a three-atom dipole, such as a nitrile oxide, azide, or nitrone, reacting with the alkene (the dipolarophile) to form a five-membered heterocyclic ring. The electron-withdrawing nature of the aldehyde group enhances the reactivity of the double bond towards such transformations.

Higher-order cycloadditions, such as [4+3] or [5+2], are also conceivable, though generally less common. researchgate.net These reactions would require a suitable reaction partner capable of providing a three or five-atom π-system to react with the four-atom system of the propenal derivative or a two-atom π-system to react with a potential five-atom system derived from the compound. The specific conditions and the nature of the reactants would dictate the feasibility and outcome of such pathways.

Cycloaddition Type Reactant Expected Product
[3+2] CycloadditionNitrile OxideIsoxazoline derivative
[3+2] CycloadditionAzideTriazoline derivative
[3+2] CycloadditionNitroneIsoxazolidine derivative

Nucleophilic Addition Reactions to the α,β-Unsaturated Aldehyde System

The electronic properties of the α,β-unsaturated aldehyde system in 2-Propenal, 2-[(phenylmethoxy)methyl]- provide two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon of the alkene. nih.gov

Conjugate (Michael) Addition Reactions with Carbon and Heteroatom Nucleophiles

The presence of the conjugated system makes the β-carbon electrophilic, rendering it susceptible to attack by soft nucleophiles in a process known as conjugate or Michael addition. nih.gov This 1,4-addition is a widely utilized carbon-carbon and carbon-heteroatom bond-forming reaction.

A diverse range of nucleophiles can participate in this reaction:

Carbon Nucleophiles: Enolates, organocuprates (Gilman reagents), and other stabilized carbanions are expected to add to the β-position, leading to the formation of a new carbon-carbon bond and a saturated aldehyde after protonation of the resulting enolate.

Heteroatom Nucleophiles: Soft heteroatom nucleophiles such as thiols (thiolates) and amines are also excellent partners in Michael additions. nih.govresearchgate.net The reaction with thiols would yield a β-thioether aldehyde, while amines would form a β-amino aldehyde.

Direct Addition to the Aldehyde Moiety

Hard, non-stabilized nucleophiles tend to favor direct (1,2-) addition to the carbonyl carbon. masterorganicchemistry.comyoutube.com This pathway is characteristic of organolithium reagents and Grignard reagents. The initial product of this reaction is a tetrahedral alkoxide intermediate, which upon acidic workup, yields a secondary allylic alcohol. The bulky benzyloxymethyl group at the α-position may exert some steric hindrance, potentially influencing the rate of this direct addition.

Nucleophile Type Reaction Type Primary Product
Organocuprates, EnolatesConjugate (1,4-) AdditionSaturated Aldehyde
Thiols, AminesConjugate (1,4-) Additionβ-Heteroatom Substituted Aldehyde
Organolithiums, Grignard ReagentsDirect (1,2-) AdditionSecondary Allylic Alcohol

Pericyclic and Rearrangement Reactions

While specific pericyclic reactions beyond cycloadditions for 2-Propenal, 2-[(phenylmethoxy)methyl]- are not well-documented, its structure allows for theoretical consideration of such transformations. Electrocyclic reactions or sigmatropic rearrangements could potentially be induced under thermal or photochemical conditions, although these are likely to be less common than the cycloaddition and nucleophilic addition pathways. For instance, a chemsynthesis.commdpi.com-hydride shift, if sterically feasible, could lead to an isomeric enol ether.

Transition Metal-Catalyzed Transformations

The functional groups within 2-Propenal, 2-[(phenylmethoxy)methyl]- offer several handles for transition metal-catalyzed reactions. The alkene moiety can participate in a variety of transformations, including:

Hydrogenation: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Wilkinson's catalyst would be expected to reduce the carbon-carbon double bond to afford the corresponding saturated aldehyde, 2-[(phenylmethoxy)methyl]propanal. Selective reduction of the aldehyde or both the aldehyde and the alkene could also be achieved under different catalytic systems and conditions.

Heck Reaction: The vinyl group could potentially act as a coupling partner in palladium-catalyzed Heck reactions with aryl or vinyl halides.

Hydroformylation: Reaction with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst could lead to the addition of a formyl group and a hydrogen atom across the double bond, yielding a dialdehyde (B1249045) product.

Wacker-Type Oxidation: Under palladium catalysis, the terminal alkene could be oxidized to a methyl ketone, although this would compete with other potential reactions of the aldehyde.

The benzyloxy group also introduces the possibility of debenzylation through hydrogenolysis, typically using a palladium catalyst and a hydrogen source. This would unmask a primary alcohol, leading to 2-(hydroxymethyl)-2-propenal.

Catalyst System Reaction Type Expected Transformation
Pd/C, H₂HydrogenationReduction of the C=C double bond
[Pd(PPh₃)₄], Ar-XHeck ReactionArylation of the vinyl group
[Rh(CO)₂(acac)], CO/H₂HydroformylationAddition of a formyl group
Pd/C, H₂HydrogenolysisCleavage of the benzyl (B1604629) ether

Studies on Photochemical and Electrochemical Reactivity

Extensive literature searches for specific studies on the photochemical and electrochemical reactivity of 2-Propenal, 2-[(phenylmethoxy)methyl]- did not yield dedicated research articles for this particular compound. Therefore, this section will discuss the expected reactivity based on the known behavior of the α,β-unsaturated aldehyde functional group and similarly substituted acrolein derivatives.

Photochemical Reactivity

The photochemical behavior of α,β-unsaturated carbonyl compounds, such as acrolein and its derivatives, is typically governed by the n → π* and π → π* electronic transitions of the conjugated system. msu.edu Upon absorption of ultraviolet light, the molecule is promoted to an excited state, from which several reaction pathways are possible, including isomerization, cycloaddition, and hydrogen abstraction. msu.edu

For simple acroleins, photoexcitation can lead to cis-trans isomerization around the carbon-carbon double bond. msu.edu The presence of substituents on the acrolein skeleton can significantly influence the photochemistry. For instance, the position of a methyl group on the acrolein frame, as seen in crotonaldehyde (B89634) and methacrolein (B123484), has been shown to alter the dynamics of the excited state and the subsequent relaxation pathways. researchgate.net While crotonaldehyde tends to efficiently decay back to the ground state, acrolein and methacrolein are more likely to populate a triplet state, leading to different reactivity profiles. researchgate.net

In the case of 2-Propenal, 2-[(phenylmethoxy)methyl]-, the bulky electron-donating benzyloxymethyl group at the α-position is expected to influence the electronic properties of the chromophore. This substituent may affect the energies of the excited states and could potentially open up additional reaction channels, such as intramolecular hydrogen abstraction from the benzylic position, although no specific studies have confirmed this. The photochemical degradation of acrolein itself has been shown to proceed via direct photodissociation and reactions with oxygen species, leading to smaller molecules like formic acid, carbon monoxide, and carbon dioxide.

Electrochemical Reactivity

The electrochemical reactivity of α,β-unsaturated aldehydes is characterized by the reduction of the carbon-carbon double bond and the aldehyde functional group. The specific pathway and the reduction potentials are highly dependent on the reaction conditions, such as the electrode material, solvent, and pH.

Generally, the electrochemical reduction of α,β-unsaturated carbonyl compounds can proceed via a one-electron or two-electron pathway. The initial reduction often forms a radical anion, which can then be further reduced or can dimerize. The presence of substituents can affect the electron density of the conjugated system and, consequently, the reduction potential. Electron-withdrawing groups typically make the reduction easier (less negative potential), while electron-donating groups make it more difficult.

For 2-Propenal, 2-[(phenylmethoxy)methyl]-, the ether linkage in the α-substituent is not electrochemically active under typical conditions for the reduction of the acrolein moiety. However, the steric bulk of the benzyloxymethyl group might influence the adsorption of the molecule on the electrode surface, which can play a significant role in the electrochemical process. In some cases, functionalized acroleins can undergo electropolymerization to form thin polymer films on the electrode surface. nih.gov

Due to the absence of specific experimental data, a detailed quantitative analysis of the photochemical and electrochemical reactivity of 2-Propenal, 2-[(phenylmethoxy)methyl]- cannot be provided. The following table summarizes the general photochemical and electrochemical reactions observed for related α,β-unsaturated aldehydes.

Reactivity TypeGeneral ReactionInfluencing FactorsPotential Products
PhotochemicalCis-Trans IsomerizationWavelength of light, solvent, substituentsGeometric isomers
Photochemical[2+2] CycloadditionConcentration, presence of other alkenesCyclobutane derivatives
PhotochemicalPhotodegradationPresence of oxygen, light intensitySmaller carbonyls, acids, CO, CO2
ElectrochemicalReduction of C=C bondElectrode potential, pH, electrode materialSaturated aldehydes
ElectrochemicalReduction of C=O groupElectrode potential, pHAllylic alcohols
ElectrochemicalElectropolymerizationMonomer concentration, solvent, potentialPolymer films

Applications of 2 Propenal, 2 Phenylmethoxy Methyl As a Versatile Synthetic Building Block

Role in the Total Synthesis of Complex Polycyclic and Heterocyclic Architectures

The strategic placement of multiple reactive sites allows 2-Propenal, 2-[(phenylmethoxy)methyl]- to participate in a variety of cycloaddition reactions, leading to the rapid assembly of complex polycyclic and heterocyclic frameworks. The electron-withdrawing aldehyde group activates the double bond for nucleophilic attack and cycloaddition reactions, while the benzyloxymethyl substituent provides steric hindrance that can influence the stereochemical outcome of these reactions.

One of the most powerful applications of this building block is in the Diels-Alder reaction , a cornerstone of cyclic compound synthesis. Acting as a dienophile, 2-Propenal, 2-[(phenylmethoxy)methyl]- reacts with a wide range of dienes to furnish six-membered rings with a high degree of stereocontrol. The benzyloxymethyl group can direct the approach of the diene, leading to specific diastereomers. This strategy has been employed in the synthesis of densely functionalized carbocycles that serve as core structures for more elaborate molecules.

Furthermore, this aldehyde is a key substrate in aza-Diels-Alder reactions for the synthesis of nitrogen-containing heterocycles. These reactions, often catalyzed by Lewis acids, involve the [4+2] cycloaddition of the α,β-unsaturated aldehyde with an imine to produce tetrahydropyridine (B1245486) derivatives. These structures are prevalent in many biologically active alkaloids and pharmaceutical compounds. The versatility of 2-substituted propenals, including the title compound, in these reactions provides a reliable route to functionalized piperidine (B6355638) derivatives.

The table below summarizes the utility of 2-Propenal, 2-[(phenylmethoxy)methyl]- in constructing these complex cyclic systems.

Reaction TypeReactant PartnerResulting ArchitectureKey Features
Diels-Alder ReactionSubstituted DienesPolycyclic CarbocyclesHigh stereocontrol, formation of densely functionalized six-membered rings.
Aza-Diels-Alder ReactionIminesTetrahydropyridines, PiperidinesEfficient access to nitrogen-containing heterocyclic cores.

Utility as a Key Intermediate in the Construction of Bioactive Natural Product Scaffolds

The structural motifs accessible from 2-Propenal, 2-[(phenylmethoxy)methyl]- are frequently found in a variety of bioactive natural products. Consequently, this aldehyde has emerged as a crucial intermediate in the total synthesis of several complex and medicinally relevant molecules. Its ability to introduce a functionalized three-carbon unit makes it a valuable tool for retrosynthetic disconnection.

A notable example is its application in the synthesis of fragments of spirangien A , a potent antifungal agent. Synthetic strategies have utilized 2-(benzyloxymethyl)propenal in stereoselective aldol (B89426) reactions to construct key stereocenters within the complex polyketide backbone of the natural product.

Similarly, this building block has been instrumental in synthetic approaches toward leinamycin (B1244377) , a structurally unique antitumor antibiotic. The synthesis of a key fragment of leinamycin has been achieved through reactions involving α-benzyloxymethyl acrolein, highlighting its importance in assembling the intricate architecture of this potent molecule.

The compound has also been employed in the synthesis of novel cytotoxic agents . In one instance, a Diels-Alder reaction with 2-(benzyloxymethyl)acrolein was a pivotal step in the construction of a molecule designed to have potential anticancer activity.

The following table details specific examples of natural product syntheses where 2-Propenal, 2-[(phenylmethoxy)methyl]- has been used as a key intermediate.

Natural Product/Bioactive ScaffoldSynthetic ReactionRole of 2-Propenal, 2-[(phenylmethoxy)methyl]-
Spirangien A FragmentStereoselective Vinylogous Mukaiyama Aldol ReactionIntroduction of key stereocenters and a functionalized side chain.
Leinamycin FragmentNot specified in abstractA key building block for a significant portion of the molecule.
Cytotoxic AgentDiels-Alder ReactionFormation of the core cyclic structure.

Precursor in the Development of Advanced Pharmaceutical and Agrochemical Intermediates

Beyond the total synthesis of natural products, 2-Propenal, 2-[(phenylmethoxy)methyl]- and its derivatives serve as precursors for a wide array of intermediates used in the pharmaceutical and agrochemical industries. The aldehyde functionality can be readily transformed into other functional groups, such as alcohols, carboxylic acids, or amines, while the double bond can be subjected to various transformations like hydrogenation, epoxidation, or dihydroxylation. This chemical versatility allows for the generation of a diverse library of molecules from a single starting material.

Patents have disclosed the use of α-(alkoxymethyl)acroleins, a class of compounds that includes 2-Propenal, 2-[(phenylmethoxy)methyl]-, as starting materials for the synthesis of physiologically active substances. These intermediates are valuable in the production of active pharmaceutical ingredients (APIs) and new crop protection agents.

For example, certain patents describe the synthesis of pesticide intermediates where a substituted acrolein derivative is a key component. The structural features of 2-Propenal, 2-[(phenylmethoxy)methyl]- can be incorporated into the final product to enhance its biological activity or to fine-tune its physical properties. In the context of pharmaceuticals, the core structure derived from this aldehyde can be found in various therapeutic agents, although specific drug names are often not disclosed in the early-stage patent literature.

Contributions to the Synthesis of Precursors for Advanced Organic Materials

While the primary applications of 2-Propenal, 2-[(phenylmethoxy)methyl]- are centered on the life sciences, its potential as a precursor for advanced organic materials is an emerging area of interest. The presence of a polymerizable double bond, coupled with a functional handle in the form of the protected hydroxymethyl group, suggests its utility in the synthesis of functional polymers.

Although specific examples in the peer-reviewed literature are scarce, one can envision the incorporation of this monomer into polymer chains via radical or anionic polymerization. The pendant benzyloxymethyl groups could then be deprotected to reveal hydroxyl functionalities, which can be used for post-polymerization modification, such as cross-linking or the attachment of other molecules. This could lead to the development of novel materials with tailored properties for applications in coatings, adhesives, or biocompatible materials. However, at present, the documented use of 2-Propenal, 2-[(phenylmethoxy)methyl]- in materials science remains limited.

Advanced Spectroscopic and Computational Approaches for Elucidating the Chemistry of 2 Propenal, 2 Phenylmethoxy Methyl

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For a molecule like Acrolein, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula, C3H4O. This technique is crucial for distinguishing between isobaric compounds, which have the same nominal mass but different elemental compositions.

The fragmentation pathways of α,β-unsaturated aldehydes under mass spectrometric conditions, particularly with techniques like electron ionization (EI-MS), provide significant structural information. nih.govresearchgate.net The analysis of these fragmentation patterns helps in identifying the core structural motifs of the molecule. For Acrolein, the mass spectrum is characterized by a molecular ion peak (M+) at m/z 56. chemicalbook.com Key fragmentation pathways often involve the loss of neutral molecules or radical species. Common fragmentation patterns for α,β-unsaturated aldehydes include the loss of CO (carbonyl group) and CHO (formyl radical). nih.govresearchgate.net

For enhanced analysis, especially in complex matrices, derivatization techniques are often employed. thermofisher.comrsc.org Acrolein can be derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone, which can then be analyzed by LC-MS. thermofisher.com This approach not only improves chromatographic behavior but also influences the fragmentation pathways, often leading to more predictable and structurally informative spectra. Tandem mass spectrometry (MS/MS) experiments on these derivatized ions can further elucidate the fragmentation mechanisms, providing a detailed map of the molecule's connectivity. nih.govnih.gov

Table 1: Key Mass Spectrometric Data for Acrolein

Parameter Value Reference
Molecular Formula C3H4O chemicalbook.com
Molecular Weight 56.06 g/mol spectrabase.com
Nominal Mass 56 u chemicalbook.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. ipb.pt For Acrolein, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum of Acrolein displays characteristic signals for its vinyl and aldehydic protons. nih.govnih.gov The aldehydic proton typically appears at a downfield chemical shift (around 9.49 ppm), showing coupling to the adjacent vinyl proton. nih.gov The vinyl protons exhibit complex splitting patterns due to geminal, cis, and trans couplings.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon is typically observed at a significantly downfield chemical shift, while the sp² hybridized carbons of the double bond appear in the olefinic region of the spectrum. Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Two-dimensional NMR techniques are essential for establishing the connectivity between atoms. ipb.pt COSY (Correlation Spectroscopy) experiments reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying longer-range (2-3 bond) correlations, which helps in piecing together the complete molecular structure.

Table 2: ¹H and ¹³C NMR Chemical Shifts for Acrolein

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1 (CHO) 9.49 (d) ~193
C2 (=CH) 6.35 (m) ~136
C3 (=CH₂) 6.55 (dd), 6.35 (dd) ~135

Note: Chemical shifts can vary depending on the solvent and other experimental conditions. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational isomers. gla.ac.uk For Acrolein, the IR spectrum shows strong absorption bands corresponding to the C=O and C=C stretching vibrations. spectrabase.comchemicalbook.com The C=O stretch of the conjugated aldehyde is typically observed at a lower wavenumber compared to a saturated aldehyde due to resonance effects. libretexts.org

The C=C stretching vibration also gives rise to a characteristic band in the IR spectrum. The region below 1500 cm⁻¹ (the fingerprint region) contains a wealth of information about the bending vibrations of the molecule, which are unique to its structure.

Raman spectroscopy provides complementary information to IR spectroscopy. acs.org The C=C double bond, being more polarizable, often gives a strong signal in the Raman spectrum. By analyzing both IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained. Furthermore, theoretical calculations can be used to predict the vibrational frequencies and intensities, which can then be compared with experimental data to aid in the assignment of the observed bands and to study the different conformations of the molecule (s-cis and s-trans). sdsu.edu

Table 3: Key Vibrational Frequencies for Acrolein

Vibrational Mode Wavenumber (cm⁻¹)
C=O Stretch ~1700
C=C Stretch ~1625
C-H (aldehyde) Stretch ~2750

X-ray Crystallography for Precise Solid-State Structural Elucidation of Derivatives

While Acrolein itself is a liquid at room temperature, X-ray crystallography can be employed to determine the precise three-dimensional structure of its solid derivatives. nih.gov This technique provides highly accurate information on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

By reacting Acrolein with other molecules to form stable, crystalline adducts, it is possible to gain insight into its reactive nature and the stereochemistry of its reactions. For example, the reaction of Acrolein with nucleophiles can lead to the formation of cyclic adducts whose structures have been elucidated by X-ray crystallography. researchgate.net These studies are crucial for understanding the mechanisms of reactions involving α,β-unsaturated aldehydes and for characterizing the products of such reactions.

Electronic Absorption and Circular Dichroism Spectroscopy for Electronic Structure and Chiroptical Properties

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. gla.ac.uk For Acrolein, the conjugation of the double bond with the carbonyl group leads to characteristic π → π* and n → π* transitions. The π → π* transition is typically strong and occurs at a shorter wavelength, while the n → π* transition is weaker and appears at a longer wavelength. researchgate.net The position and intensity of these absorption bands are sensitive to the molecular environment and can be influenced by solvent polarity.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.govdiva-portal.org While Acrolein itself is achiral, if it is modified to introduce a chiral center, or if it interacts with a chiral environment, it can exhibit a CD spectrum. polimi.itrsc.org CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of chiral molecules. For chiral derivatives of Acrolein, CD spectroscopy could be used to determine the absolute configuration and to study conformational changes.

Table 4: Electronic Transitions of Acrolein

Transition Wavelength (nm)
n → π* ~380

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for complementing and interpreting experimental data. conicet.gov.arrsc.orgresearchgate.net DFT calculations can be used to predict a wide range of molecular properties of Acrolein, including its geometry, vibrational frequencies, and electronic structure. researchgate.netaip.orgacs.org

By modeling the molecule in silico, researchers can investigate the relative energies of different conformers (s-cis and s-trans) and the energy barriers for their interconversion. sdsu.edu DFT can also be used to calculate theoretical NMR chemical shifts and vibrational spectra, which can be compared with experimental data to confirm structural assignments. sdsu.edu

Furthermore, DFT is used to predict the reactivity of Acrolein. pku.edu.cnmdpi.com By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), it is possible to identify the sites most susceptible to nucleophilic and electrophilic attack. researchgate.net This information is invaluable for understanding and predicting the chemical behavior of Acrolein and related α,β-unsaturated aldehydes. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful lens through which to view the dynamic nature of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the conformational landscape and probe the intricate dance of intermolecular interactions over time. arxiv.org This approach is particularly valuable for flexible molecules like 2-Propenal, 2-[(phenylmethoxy)methyl]-, whose properties are governed by a delicate balance of various low-energy shapes or conformers.

Conformational Analysis:

The structure of 2-Propenal, 2-[(phenylmethoxy)methyl]- features several rotatable single bonds, notably the C-C bond of the propenal backbone, the C-C and C-O bonds of the benzyloxymethyl substituent. Rotation around these bonds gives rise to a multitude of possible three-dimensional arrangements (conformers). MD simulations can systematically explore these possibilities, identifying the most stable, low-energy conformations and the energy barriers that separate them. rsc.org

A typical MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box of water or an organic solvent) and allowing the system to evolve over nanoseconds or even microseconds. By tracking the dihedral angles of the key rotatable bonds, a conformational free energy surface can be constructed. This surface reveals the most probable conformations and the pathways for transitioning between them. For this molecule, key areas of interest would be the orientation of the bulky benzyloxy group relative to the reactive propenal moiety, as this can significantly impact steric hindrance and reactivity.

Table 1: Hypothetical Torsional Energy Profile for Key Dihedral Angles in 2-Propenal, 2-[(phenylmethoxy)methyl]-. This table illustrates how simulation data can quantify the energy cost of rotation around specific bonds, identifying stable (low energy) and unstable (high energy) conformations.
Dihedral Angle (Bond)Angle (Degrees)Relative Energy (kcal/mol)Conformation Type
O=C-C-C (Propenal backbone)02.5s-cis (eclipsed)
O=C-C-C (Propenal backbone)1800.0s-trans (staggered)
C-C-O-CH₂ (Benzyloxy ether)600.5Gauche
C-C-O-CH₂ (Benzyloxy ether)1800.0Anti
C-O-CH₂-Ph (Benzyl group)900.2Perpendicular
C-O-CH₂-Ph (Benzyl group)1800.0Coplanar

Intermolecular Interactions:

Beyond its internal flexibility, the way 2-Propenal, 2-[(phenylmethoxy)methyl]- interacts with its surroundings is crucial to its chemical and physical properties. MD simulations excel at characterizing the non-covalent forces that govern these interactions. nih.gov The molecule possesses a polar carbonyl group (C=O), which can act as a hydrogen bond acceptor. The phenyl group provides a region capable of engaging in π-stacking and hydrophobic interactions.

Simulating the molecule in a solvent like water would reveal the formation and dynamics of hydrogen bonds between the carbonyl oxygen and water molecules. In the context of a biological system, such as an enzyme active site, MD can model how the molecule docks and the specific interactions (hydrogen bonds, van der Waals forces, hydrophobic contacts) that stabilize its binding. acs.org These simulations can quantify the strength and lifetime of such interactions, providing a detailed picture of the solvation shell or the binding affinity to a receptor.

Table 2: Potential Intermolecular Interactions of 2-Propenal, 2-[(phenylmethoxy)methyl]- Investigated via MD Simulations. This table categorizes the types of non-covalent forces the molecule can participate in, which are critical for understanding its behavior in different chemical environments.
Molecular MoietyInteraction TypePotential PartnerSignificance
Carbonyl Oxygen (C=O)Hydrogen Bond AcceptorWater, Alcohols, Amine N-HSolubility, Receptor Binding
Phenyl Groupπ-π StackingAromatic rings (e.g., in proteins)Binding Affinity, Self-Assembly
Phenyl GroupHydrophobic InteractionAlkyl chains, nonpolar residuesMembrane Permeability, Protein Binding
Ether Oxygen (-O-)Hydrogen Bond AcceptorWater, AlcoholsSolvation, Conformational Stability
Aldehyde Hydrogen (-CHO)Weak Hydrogen Bond DonorElectron-rich atoms (e.g., Oxygen)Fine-tuning interaction geometry

Elucidation of Reaction Mechanisms via Transition State Computations

While MD simulations describe the dynamic behavior of molecules in their stable states, quantum mechanical (QM) computations are necessary to model the breaking and forming of chemical bonds that occur during a reaction. The elucidation of reaction mechanisms often involves identifying the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. smu.edu

For 2-Propenal, 2-[(phenylmethoxy)methyl]-, the α,β-unsaturated aldehyde functionality is a key reactive center, susceptible to reactions like Michael additions and cycloadditions. Transition state computations, typically using Density Functional Theory (DFT), can provide profound insights into the feasibility and selectivity of these reactions. researchgate.net

Modeling a Reaction Pathway:

Consider the Michael addition of a simple nucleophile, such as a cyanide ion (CN⁻), to the double bond of 2-Propenal, 2-[(phenylmethoxy)methyl]-. A computational study would proceed by:

Optimizing Geometries: The 3D structures of the reactants (the propenal derivative and the cyanide ion) and the final product are computationally optimized to find their lowest energy arrangements. researchgate.net

Locating the Transition State: A search is performed to find the saddle point on the potential energy surface that corresponds to the transition state. This TS structure represents the fleeting moment where the old bonds are partially broken and the new bonds are partially formed.

Frequency Calculation: A frequency analysis is performed on the TS structure. A valid transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the C-CN bond forming and the C=C bond breaking).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the path from the transition state downhill to both the reactants and the products, confirming that the located TS indeed connects the desired states. smu.edu

The energies obtained from these calculations allow for the determination of the reaction's activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate. This computational approach can be used to compare different possible reaction pathways, explain observed product distributions, and predict how changes in the molecular structure would affect its reactivity.

Table 3: Hypothetical DFT-Calculated Energies for the Michael Addition of Cyanide to 2-Propenal, 2-[(phenylmethoxy)methyl]-. Such data is central to computational reaction studies, allowing for the determination of activation barriers and overall reaction thermodynamics.
SpeciesRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Description
Reactants0.00.0Separated propenal and cyanide ion
Transition State (TS)+12.5+13.2Highest energy point; partial C-CN bond
Products-25.8-24.9Covalent adduct formed

By applying these advanced computational methods, researchers can build a comprehensive, atom-level model of the structure, dynamics, and reactivity of 2-Propenal, 2-[(phenylmethoxy)methyl]-, guiding further experimental investigation and application.

Future Research Directions and Theoretical Perspectives on 2 Propenal, 2 Phenylmethoxy Methyl Chemistry

Development of Novel and Highly Selective Catalytic Systems for Challenging Transformations

Future advancements in the application of 2-Propenal, 2-[(phenylmethoxy)methyl]- will heavily rely on the development of innovative and highly selective catalytic systems. A primary area of focus will be the hydroformylation of the alkene moiety. mt.comwikipedia.org While traditional hydroformylation often utilizes rhodium or cobalt catalysts, future research will likely explore more sustainable and cost-effective alternatives. researchgate.net The development of bifunctional catalysts that can facilitate both CO2 hydrogenation and hydroformylation presents a green approach to introducing a formyl group. rsc.org

Another critical area is the selective oxidation of the allylic position. Enzyme-catalyzed oxidations, using enzymes like P450s, offer a green and highly selective alternative to traditional metal-based oxidants. nih.gov Research into chemoenzymatic oxidation processes could provide mild and efficient methods for further functionalization. acs.org Additionally, iodine/water-mediated deprotective oxidation of related allylic ethers suggests a pathway for transforming the phenylmethoxy group, offering another handle for molecular diversification. rsc.orgrsc.org

The table below outlines potential catalytic systems for future exploration with 2-Propenal, 2-[(phenylmethoxy)methyl]-.

TransformationPotential Catalytic SystemKey Advantages
Asymmetric HydroformylationRhodium complexes with chiral phosphine (B1218219) ligandsHigh enantioselectivity for creating chiral centers. wikipedia.org
Green HydroformylationBifunctional Rh/PTA catalyst with CO2/H2Utilizes a renewable C1 source. rsc.org
Selective OxidationLaccase/TEMPO systemMild, environmentally friendly, and selective. nih.gov
Deprotective OxidationIodine/WaterGreen and efficient method for functional group transformation. rsc.orgrsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from batch to continuous flow processing is a significant trend in modern chemical synthesis, offering benefits such as enhanced safety, improved efficiency, and scalability. beilstein-journals.orgnih.gov The integration of 2-Propenal, 2-[(phenylmethoxy)methyl]- chemistry into flow platforms is a promising future direction. Flow chemistry can enable precise control over reaction parameters, which is particularly advantageous for highly reactive compounds like α,β-unsaturated aldehydes. rsc.orgnih.gov For instance, the reduction of the aldehyde or the α,β-unsaturated system using reagents like NaBH4 can be efficiently performed in a flow reactor with short residence times. acs.org

Automated synthesis platforms, which combine robotics with chemical synthesis, will also play a crucial role in accelerating research involving this compound. beilstein-journals.orgyoutube.com These platforms can be used for high-throughput screening of reaction conditions, optimization of synthetic routes, and the rapid generation of libraries of derivatives for biological screening. acs.org The use of pre-filled reagent cartridges in automated synthesizers can simplify complex transformations, making them more accessible. youtube.com

The following table illustrates the potential benefits of integrating the synthesis and derivatization of 2-Propenal, 2-[(phenylmethoxy)methyl]- into modern synthesis platforms.

PlatformPotential ApplicationExpected Advantages
Flow ChemistryAldol (B89426) condensation reactionsReduced reaction times, improved mixing, and better temperature control. beilstein-journals.org
Selective reductionsHigh selectivity and scalability. acs.org
Automated SynthesisLibrary synthesis of derivativesIncreased speed and efficiency, reduced human error.
Reaction optimizationRapid identification of optimal reaction conditions.

Bio-Inspired Chemical Transformations and Biomimetic Synthetic Strategies

Nature provides a rich source of inspiration for the development of novel synthetic methodologies. Bio-inspired and biomimetic strategies are expected to play a significant role in the future chemistry of 2-Propenal, 2-[(phenylmethoxy)methyl]-. Enzyme-catalyzed reactions, for example, offer unparalleled selectivity under mild conditions. nih.gov The use of enzymes for the stereoselective reduction of the carbonyl group or the double bond could provide access to chiral building blocks that are difficult to obtain through traditional chemical methods. acs.org

Furthermore, understanding the mechanisms by which α,β-unsaturated aldehydes interact with biological systems, such as their role in inducing interstrand DNA cross-links, can inspire the design of new therapeutic agents. nih.gov The reactivity of the α,β-unsaturated carbonyl moiety as a Michael acceptor is a key feature that can be exploited in biomimetic syntheses to form complex molecular architectures. mdpi.com

Design and Synthesis of Next-Generation Molecules Incorporating the 2-Propenal, 2-[(phenylmethoxy)methyl]- Scaffold

The unique structural features of 2-Propenal, 2-[(phenylmethoxy)methyl]- make it an attractive scaffold for the design and synthesis of next-generation molecules with potential biological activity. mdpi.comnih.gov The α,β-unsaturated carbonyl unit is a common motif in many natural products and bioactive compounds, known to exhibit a wide range of biological activities. mdpi.comnih.gov

Future research will likely focus on using this scaffold to create libraries of compounds for drug discovery programs. nih.govnih.govbeilstein-journals.org The aldehyde functionality can be readily converted into a variety of other functional groups, and the double bond can participate in various cycloaddition and conjugate addition reactions, allowing for extensive diversification. mdpi.com The phenylmethoxy group can also be modified or cleaved to introduce further complexity. The rational design of new molecules will be aided by computational methods to predict their bioactivity and interactions with biological targets. researchgate.net

Environmental and Sustainability Aspects of Its Synthesis and Applications

A strong emphasis on green and sustainable chemistry will underpin future research on 2-Propenal, 2-[(phenylmethoxy)methyl]-. eurekalert.org This includes the development of environmentally benign synthetic routes that minimize waste and avoid the use of toxic reagents. nih.govscielo.brresearchgate.net The use of catalytic methods, particularly those employing earth-abundant metals or biocatalysts, will be a key strategy. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.